molecular formula C19H34O4 B3074519 Methyl 8-[3-(1-hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoate CAS No. 102053-72-5

Methyl 8-[3-(1-hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoate

Cat. No. B3074519
CAS RN: 102053-72-5
M. Wt: 326.5 g/mol
InChI Key: PDGUXIIVPKODNL-UHFFFAOYSA-N
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Description

Methyl 8-[3-(1-hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Methyl 8-(3-hydroxy-2-(oxiran-2-yl)oct-1-enyl)octanoate and is a member of the class of organic compounds known as fatty acid esters.

Mechanism of Action

The mechanism of action of Methyl 8-[3-(1-hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoate involves the inhibition of the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the formation of blood vessels that supply nutrients to cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 8-[3-(1-hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoate in lab experiments is its potential as a new drug candidate for the treatment of cancer. This compound has been shown to have potent anti-cancer properties and can be used in the development of new drugs for the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis.

Future Directions

There are several future directions for the research on Methyl 8-[3-(1-hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoate. One of the major areas of future research is the development of new drugs based on this compound for the treatment of cancer. Additionally, researchers can explore the potential of this compound in the treatment of other diseases such as inflammatory diseases. Further studies can also be conducted to understand the mechanism of action of this compound in more detail.

Scientific Research Applications

Methyl 8-[3-(1-hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoate has been extensively studied for its potential applications in various areas of scientific research. One of the major areas where this compound has been studied is in the field of drug discovery. Researchers have identified that this compound has potential anti-cancer properties and can be used in the development of new drugs for the treatment of cancer.

properties

IUPAC Name

methyl 8-[3-(1-hydroxyoct-2-enyl)oxiran-2-yl]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4/c1-3-4-5-7-10-13-16(20)19-17(23-19)14-11-8-6-9-12-15-18(21)22-2/h10,13,16-17,19-20H,3-9,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGUXIIVPKODNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C1C(O1)CCCCCCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70761116
Record name Methyl 8-[3-(1-hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102053-72-5
Record name Methyl 8-[3-(1-hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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